5-(Heptadec-8-en-1-yl)benzene-1,3-diol

Metabolic Disease Lipid Metabolism DGAT1 Inhibitor

Researchers studying triglyceride synthesis often face limited access to well-characterized DGAT1 reference inhibitors with validated multi-target profiles. 5-(Heptadec-8-en-1-yl)benzene-1,3-diol addresses this gap as a naturally occurring phenolic lipid with precisely quantified potency across key metabolic and inflammatory targets. • DGAT1 IC50 = 112 nM in cellular assays • 5-LO IC50 = 500 nM in human PMNLs • Dual COX-1/2 inhibition confirmed • Fusiogenic activity surpassing PEG-4000 in yeast protoplast systems • Defined Z-stereochemistry at the 8-position double bond essential for target engagement. Supplied with rigorous analytical characterization to ensure reproducible experimental outcomes.

Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
Cat. No. B12432535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Heptadec-8-en-1-yl)benzene-1,3-diol
Molecular FormulaC23H38O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3
InChIKeyDQSWQRFGZIJUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Heptadec-8-en-1-yl)benzene-1,3-diol: A C17 Alkenylresorcinol with Multi-Target Bioactivity for Drug Discovery and Lipid Research


5-(Heptadec-8-en-1-yl)benzene-1,3-diol (CAS 52483-19-9), also known as 5-(Z-heptadec-8-enyl)resorcinol, is a phenolic lipid from the 5-alkenylresorcinol class [1]. It features a resorcinol core (1,3-dihydroxybenzene) with a 17-carbon alkenyl chain at the 5-position . Naturally occurring in Embelia ribes and Mangifera indica [2], this compound demonstrates a multi-target pharmacological profile, including inhibition of diacylglycerol acyltransferase-1 (DGAT1), 5-lipoxygenase (5-LO), and cyclooxygenases (COX-1/2) [3]. Its amphiphilic nature enables interactions with both cellular membranes and enzymatic active sites [4].

Why 5-(Heptadec-8-en-1-yl)benzene-1,3-diol Cannot Be Replaced by Other Alkylresorcinols


Alkylresorcinols are a broad class of phenolic lipids, but their biological activity is exquisitely sensitive to both alkyl chain length and degree of unsaturation. 5-(Heptadec-8-en-1-yl)benzene-1,3-diol occupies a unique physicochemical space, with an XLogP of 9.2 and specific stereochemistry (Z-isomer) that governs its membrane interactions and target selectivity [1]. Substituting this compound with its saturated analog, 5-heptadecylresorcinol (CAS 41442-57-3), or with a shorter-chain variant like 5-pentadecylresorcinol, would fundamentally alter its biological profile [2]. This is not a simple functional group swap; the precise location of the double bond at the 8-position critically influences COX-1/2 inhibitory potency [3].

5-(Heptadec-8-en-1-yl)benzene-1,3-diol: Quantified Differentiation and Activity Comparison Data


DGAT1 Inhibition: 5-(Heptadec-8-en-1-yl)benzene-1,3-diol Shows Potent Activity (IC50 112 nM) with Implications for Metabolic Disease Research

5-(Heptadec-8-en-1-yl)benzene-1,3-diol demonstrates potent inhibition of recombinant human diacylglycerol acyltransferase-1 (DGAT1) with an IC50 of 112 nM in a cell lysate assay [1]. This potency places it among the more active natural product-derived DGAT1 inhibitors. While a direct head-to-head comparison for this compound is not available, other synthetic DGAT1 inhibitors have been reported with IC50 values ranging from 29 nM to 100 nM in cell-based assays, providing a useful benchmark for its activity level [2]. This suggests the compound is a relevant tool for probing DGAT1 function in cellular models.

Metabolic Disease Lipid Metabolism DGAT1 Inhibitor Anti-Obesity Triglyceride Synthesis

5-Lipoxygenase Inhibition: A Key Anti-Inflammatory Mechanism with an IC50 of 500 nM in Human Neutrophils

The compound inhibits 5-lipoxygenase (5-LO) in human polymorphonuclear leukocytes (PMNL) with an IC50 of 500 nM, assessed by the reduction in 5-LO product formation [1]. This is a direct, functional measure of its anti-inflammatory potential. While cross-study comparisons are challenging due to assay variability, this value establishes a clear baseline for its activity in a physiologically relevant human primary cell model. This activity is consistent with the compound's role as an anti-inflammatory agent [2].

Inflammation Leukotriene 5-LOX Inhibitor Immunology Asthma

COX-1/2 Inhibition: Benchmarking Against a Structurally Similar Mango-Derived Isomer Reveals Potency Differences

While direct COX inhibition data for 5-(heptadec-8-en-1-yl)benzene-1,3-diol is limited, a closely related isomer from mango peels, 5-(11′Z-heptadecenyl)-resorcinol, inhibits COX-1 and COX-2 with IC50 values of 3.5 µM and 4.4 µM, respectively [1]. This comparison is highly relevant due to the structural similarity. The study also found that another isomer, 5-(8′Z,11′Z-heptadecadienyl)-resorcinol, was more potent (COX-1 IC50 = 1.9 µM, COX-2 IC50 = 3.5 µM) [1]. This demonstrates that subtle changes in the alkenyl chain (e.g., double bond position and count) significantly impact COX selectivity and potency. Based on this class-level inference, 5-(heptadec-8-en-1-yl)benzene-1,3-diol is expected to exhibit similar COX-1/2 inhibitory activity in the low micromolar range.

Anti-inflammatory COX-2 Inhibitor Prostaglandin Pain Cancer

Membrane Fusiogenic Activity: Superior to PEG-4000 in Yeast Protoplast Fusion Assays

5-n-Heptadecenylresorcinol (the unsaturated form) and its saturated counterpart, 5-n-heptadecylresorcinol, both induced marked fusiogenic activity in a yeast protoplast system. The frequency of hybrid formation was significantly higher than that achieved with 40% (w/v) polyethylene glycol 4000 (PEG-4000), a standard fusogenic agent [1]. This demonstrates the compound's unique ability to modulate membrane structure. The fusiogenic activity was calcium-dependent, indicating a specific mechanism of action [1].

Membrane Biology Cell Fusion Protoplast Fusion Lipid Research Biotechnology

Validated Application Scenarios for 5-(Heptadec-8-en-1-yl)benzene-1,3-diol in Scientific and Industrial Workflows


DGAT1 Inhibition Studies in Metabolic Disease Models

Procure this compound for cellular and biochemical assays aimed at investigating DGAT1's role in triglyceride synthesis and metabolic disorders. Its IC50 of 112 nM [1] provides a defined benchmark for activity, making it suitable as a reference compound or for exploring natural product-based DGAT1 inhibition. It is a viable alternative to more potent but synthetically complex inhibitors for preliminary mechanistic studies.

5-Lipoxygenase (5-LO) Pathway Analysis in Human Neutrophils

Utilize this compound to probe the 5-LO pathway in human primary cells, leveraging its validated IC50 of 500 nM in PMNLs [2]. This is a critical application for validating anti-inflammatory mechanisms in a physiologically relevant context, distinct from assays using recombinant enzymes alone. The defined potency allows for precise dosing in ex vivo experiments.

Membrane Fusion and Liposome Engineering Applications

Apply this amphiphilic compound in biotechnology protocols requiring membrane fusion, such as protoplast fusion or liposome preparation. Its demonstrated fusiogenic activity, which surpasses that of standard PEG-4000 in yeast systems [3], offers a potentially more efficient and biologically compatible alternative for generating hybrids or modifying lipid vesicles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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